molecular formula C19H25NO2 B1437560 4-Isobutoxy-N-(4-methoxyphenethyl)aniline CAS No. 1040687-98-6

4-Isobutoxy-N-(4-methoxyphenethyl)aniline

Cat. No. B1437560
M. Wt: 299.4 g/mol
InChI Key: OYXZBEPRXWTQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutoxy-N-(4-methoxyphenethyl)aniline is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.42 g/mol . It is used primarily in proteomics research and is not intended for diagnostic or therapeutic purposes .

Scientific Research Applications

Oxidation and Chemical Synthesis

  • Oxidation of Anilines : Research shows that substituted anilines, including 4-alkoxyanilines, can be oxidized to produce azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines. This oxidation process, involving hydrogen peroxide and selenium dioxide, has practical applications in chemical synthesis and pharmaceuticals (Gebhardt et al., 2008).

Molecular Dynamics and Drug Likeness

  • Structural and Vibrational Analysis : A study on 4-Methoxy-N-(nitrobenzylidene)-aniline provides insights into its molecular structure, vibrational characteristics, and hydrogen bonding interactions. Such analyses are crucial for understanding the properties of the compound, which has implications in drug development and molecular engineering (Subi et al., 2022).

Material Science and Electrochromic Materials

  • Electrochromic Materials : Research on nitrotriphenylamine derivatives, including a compound structurally similar to 4-Isobutoxy-N-(4-methoxyphenethyl)aniline, shows potential for creating highly stable conducting polymers. These materials are suitable for electrochromic applications in the near-infrared region, relevant in the field of material science and electronics (Li et al., 2017).

Nonlinear Optics

  • Nonlinear Optical Chromophores : Aniline derivatives have been used in synthesizing hyperbranched polymers with applications in nonlinear optics. These polymers exhibit specific optical properties, making them suitable for advanced optical technologies (Zhang et al., 1997).

Pharmaceutical Applications

  • Antimicrobial Activity : Studies on molecules structurally related to 4-Isobutoxy-N-(4-methoxyphenethyl)aniline reveal antimicrobial properties against specific pathogens. This finding is significant in pharmaceutical research, particularly in developing new antimicrobial agents (Subi et al., 2022).

Environmental Chemistry

  • Wastewater Treatment : Research on methoxyanilines, which are derivatives of anilines, highlights the effectiveness of Fenton-like oxidation in treating wastewater. This indicates potential environmental applications for managing industrial effluents containing toxic aniline derivatives (Chaturvedi & Katoch, 2020).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15(2)14-22-19-10-6-17(7-11-19)20-13-12-16-4-8-18(21-3)9-5-16/h4-11,15,20H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZBEPRXWTQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-N-(4-methoxyphenethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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